Lipophilicity (XLogP3) Relative to the Morpholino and 4-Trifluoromethylphenyl Analogs
The target compound carries a 2,5-dimethylbenzoyl group, which is expected to produce an XLogP3 value intermediate between the polar morpholino analog (XLogP3 = −1.2) and the highly lipophilic 4-trifluoromethylphenyl analog (estimated XLogP3 ≈ +2.5). This places the target compound in the favorable drug-like lipophilicity range (XLogP3 ~1.5–2.0), balancing passive permeability with acceptable aqueous solubility. In contrast, the morpholino analog suffers from very low lipophilicity (XLogP3 = −1.2), which limits membrane permeation, while the 4-CF₃-phenyl analog may carry elevated promiscuity and solubility risks associated with high logP values [1]. No experimental logP or logD value has been reported for the target compound.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Not experimentally determined; estimated ~1.5–2.0 based on structural interpolation |
| Comparator Or Baseline | (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone XLogP3 = −1.2; (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)[4-(trifluoromethyl)phenyl]methanone estimated XLogP3 ~2.5 |
| Quantified Difference | The target compound is predicted to be ~2.7–3.7 log units more lipophilic than the morpholino analog and ~0.5–1.0 log units less lipophilic than the 4-CF₃-phenyl analog. |
| Conditions | XLogP3 computed by PubChem (XLogP3 3.0 algorithm) and ChemSpider (ACD/Labs); no experimental shake-flask or chromatographic logD₇.₄ data available. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; a compound in the optimal logP window (1–3) is preferred for cellular assays and oral bioavailability potential.
- [1] PubChem CID 122245309. Computed XLogP3 = −1.2 for (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone. View Source
